1-Cyano-N-methoxy-N-methylcyclopropanecarboxamide
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Overview
Description
1-Cyano-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (–CN) and a cyclopropane ring, which contribute to its unique chemical properties and reactivity
Preparation Methods
The synthesis of 1-cyano-N-methoxy-N-methylcyclopropane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The following are some of the methods used:
Stirring without Solvent at Steam Bath: In this method, ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Chemical Reactions Analysis
1-Cyano-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the cyano group or other functional groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-N-methoxy-N-methylcyclopropane-1-carboxamide has found applications in various scientific research fields:
Mechanism of Action
The mechanism by which 1-cyano-N-methoxy-N-methylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyano-N-methoxy-N-methylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:
1-Cyano-N-p-tolylcyclopropanecarboxamide: This compound has a similar structure but with a p-tolyl group instead of a methoxy and methyl group.
N-Substituted Cyanamides: These compounds share the cyanoacetamide core structure and exhibit similar reactivity and applications.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-cyano-N-methoxy-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-9(11-2)6(10)7(5-8)3-4-7/h3-4H2,1-2H3 |
InChI Key |
QMDUKLHHZXYVEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1(CC1)C#N)OC |
Origin of Product |
United States |
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